molecular formula C5H10O B1216264 Isopentenol

Isopentenol

Cat. No.: B1216264
M. Wt: 86.13 g/mol
InChI Key: QVDTXNVYSHVCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopentenol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the hydroformylation of isoprene, followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound has increasingly focused on biotechnological methods due to their sustainability and environmental benefits. Metabolic engineering of microorganisms like Escherichia coli has been employed to produce this compound via the mevalonate pathway.

Chemical Reactions Analysis

Types of Reactions: Isopentenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biotechnological Production of Terpenoids

Isopentenol serves as a precursor in the biosynthesis of terpenoids, which are valuable natural products used in pharmaceuticals, fragrances, and food additives. Recent studies have demonstrated the potential of engineered microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae, to utilize this compound for enhanced terpenoid production.

Case Study: this compound Utilization Pathway (IUP)

A novel pathway termed the this compound Utilization Pathway has been developed to convert isopentenols into geranate, an important isoprenoid compound. This pathway involves two key enzymatic steps that phosphorylate isoprenol into isopentenyl phosphate and subsequently into isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) .

Table 1: Summary of IUP Performance in E. coli

StrainThis compound Concentration (g/L)Geranate Production (mg/L)Growth Rate (OD600)
GE011.57501.12
Wild TypeN/AN/A0.85

This table illustrates the efficiency of the IUP in converting this compound to geranate compared to wild-type strains.

Biofuel Production

This compound has garnered attention as a potential biofuel due to its favorable combustion properties compared to traditional biofuels like ethanol. It exhibits higher energy density, better knock resistance, and improved low-temperature fluidity .

Case Study: Biofuel Production Efficiency

Research indicates that metabolic engineering can enhance the production of isopentenols in microbial systems. For instance, E. coli has been optimized for high-yield production of isopentenols from renewable feedstocks, presenting an environmentally friendly alternative to petroleum-based fuels .

Table 2: Comparison of Biofuel Properties

PropertyThis compoundEthanol
Energy Density (MJ/L)3630
Octane Number105100
Low-Temperature FluidityExcellentGood

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as a versatile building block for various chemical compounds, including rubber and adhesives. Its derivatives are utilized in producing pharmaceuticals and agrochemicals .

Case Study: Rubber Production

Approximately 95% of industrially produced isoprene—a compound closely related to this compound—is used for rubber synthesis. The transition towards bio-based isoprene production from isopentenols could significantly reduce reliance on fossil fuels and mitigate environmental impact .

Challenges and Future Directions

Despite its promising applications, the commercial viability of this compound production faces challenges such as yield optimization and cost-effectiveness in microbial systems. Ongoing research focuses on improving metabolic pathways and exploring diverse feedstocks for sustainable production.

Table 3: Overview of Research Directions

Research FocusDescription
Pathway EngineeringEnhancing IUP for higher yield
Feedstock DiversificationUtilizing agricultural waste products
Process OptimizationStreamlining fermentation processes

Mechanism of Action

The mechanism of action of isopentenol involves its role as an intermediate in the biosynthesis of isoprenoids. It is converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through enzymatic reactions. These compounds are then utilized in the synthesis of various terpenoids and other isoprenoids, which play crucial roles in cellular processes such as membrane structure, hormone regulation, and electron transport .

Comparison with Similar Compounds

Isopentenol is often compared with other similar compounds such as prenol and isoprenol. These compounds share structural similarities but differ in their chemical properties and applications:

Uniqueness of this compound: this compound stands out due to its higher energy density and better combustion properties, making it a more efficient biofuel compared to prenol and isoprenol. Additionally, its role as a versatile precursor in the synthesis of various industrial chemicals highlights its importance in both research and industrial applications .

Properties

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

3-methylbut-1-en-1-ol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3

InChI Key

QVDTXNVYSHVCGW-UHFFFAOYSA-N

SMILES

CC(C)C=CO

Canonical SMILES

CC(C)C=CO

Synonyms

isopentenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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